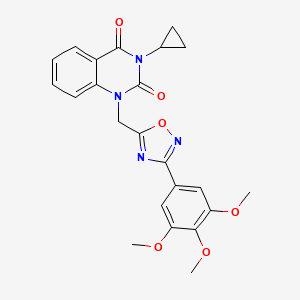

3-cyclopropyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives has been explored through various methods. One approach involves a rhodium(III)-catalyzed C–H activation and annulation reaction, which is effective for the synthesis of 4-ethenyl quinazolines, demonstrating high atom efficiency and broad substrate scope under mild conditions . Another study describes a multi-step reaction procedure for synthesizing quinazolinone-1,3,4-oxadiazole derivatives, starting with 3-amino-4(3H) quinazolinone derivatives and leading to coupled derivatives through the use of chloroacetyl chloride and 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol . Additionally, the reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in the presence of phosphoryl trichloride has been shown to afford 4-chloro-2-(cycloalkylamino)quinazolines .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring, which can be substituted at various positions to yield compounds with different biological activities. For instance, the synthesis of 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione and its derivatives with various substituents has been reported, with some showing significant hypotensive activities .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines has been studied, leading to the formation of 4-chloro-2-(cycloalkylamino)quinazolines . In another study, the generation and trapping of cyclopropa-fused quinones have been explored, indicating the reactivity inherent in the strained bicyclo[4.1.0]hept-1(6)-ene system .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For example, the determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1,5-a]quinoxalin-4(5H)-one in serum by high-performance liquid chromatography (HPLC) has been described, showcasing the compound's stability and the method's sensitivity . The biotransformation of 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione has also been studied, revealing the formation of several metabolites with S-methylated structures, sulfoxidation, and ring-hydroxylation .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A series of novel quinazolinone derivatives have been synthesized and evaluated for their potential as anticancer agents. These nitrogen-rich heterocyclic compounds have shown significant cytotoxic activity in various cancer cell lines, highlighting their potential in cancer therapy. The cytotoxicity was assessed using the MTT colorimetric assay against MCF-7 and HeLa cell lines, with some compounds demonstrating high cytotoxic activity, suggesting their promise in the development of new anticancer drugs (Poorirani et al., 2018).

Antibacterial Applications

Quinazolinone derivatives have also been explored for their antibacterial properties, particularly against gyrase resistance mutants. A study synthesized a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones and evaluated their efficacy in lowering the antimicrobial minimum inhibitory concentration (MIC) in gyrase resistance mutants compared to wild-type strains. This approach could guide the selection of antimicrobial agents with efficacy against both wild-type and mutant bacterial strains, offering a new strategy in combating bacterial resistance (German et al., 2008).

Synthesis Methods

Innovative synthesis methods for quinazolinone derivatives have been developed, utilizing green chemistry principles. For instance, a protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst has been reported. This method represents a more environmentally friendly approach to synthesizing these compounds, with potential applications in pharmaceuticals and beyond (Patil et al., 2009).

Herbicidal Activity

Quinazolinone derivatives have also been investigated for their herbicidal activity. A study synthesized novel triketone-containing quinazoline-2,4-dione derivatives and evaluated their efficacy as herbicides. Some of these compounds showed significant herbicidal activity against a broad spectrum of weeds, with better or comparable efficacy to existing herbicides. This research opens up new avenues for the development of more effective and selective herbicidal agents (Wang et al., 2014).

properties

IUPAC Name |

3-cyclopropyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O6/c1-30-17-10-13(11-18(31-2)20(17)32-3)21-24-19(33-25-21)12-26-16-7-5-4-6-15(16)22(28)27(23(26)29)14-8-9-14/h4-7,10-11,14H,8-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQGGBCZSHHZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)

![3-[2-(2-Methyl-6-phenylmorpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2525794.png)

![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2525799.png)

![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)

![Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate](/img/structure/B2525808.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)

![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)